molecular formula C18H16FNO3S B11380530 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11380530
M. Wt: 345.4 g/mol
InChI Key: VFYBRZUUZSOMOX-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-fluorophenoxyacetic acid is then reacted with furan-2-ylmethylamine and thiophen-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the acetamide.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Investigated for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-bromophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C18H16FNO3S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H16FNO3S/c19-14-5-7-15(8-6-14)23-13-18(21)20(11-16-3-1-9-22-16)12-17-4-2-10-24-17/h1-10H,11-13H2

InChI Key

VFYBRZUUZSOMOX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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